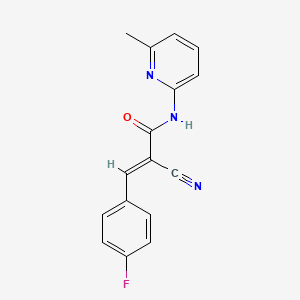

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acrylamide

Description

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acrylamide is an α-cyanoacrylamide derivative characterized by a fluorophenyl group at the β-position and a 6-methylpyridin-2-yl substituent on the amide nitrogen. This compound belongs to a broader class of acrylamides studied for their diverse bioactivities, including anticancer, antifungal, and kinase-inhibitory properties. The (E)-configuration of the double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors. The presence of electron-withdrawing cyano and fluorophenyl groups likely influences its electronic properties and binding affinity .

Properties

IUPAC Name |

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c1-11-3-2-4-15(19-11)20-16(21)13(10-18)9-12-5-7-14(17)8-6-12/h2-9H,1H3,(H,19,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOPOSVUQJKSIO-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329944 | |

| Record name | (E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648773 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

488852-07-9 | |

| Record name | (E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C16H12FN3O

- Molecular Weight : 281.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyano group is known to enhance the lipophilicity of the molecule, facilitating its penetration into biological membranes and increasing its potential for therapeutic action.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related 2-cyanoacrylamide derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 1 | 0.0048 | E. coli |

| Compound 2 | 0.0195 | Bacillus mycoides |

| Compound 3 | 16.69 | C. albicans |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anti-infective Properties

In a study focused on anti-infective activity, derivatives of 2-cyano-3-acrylamides were tested for their efficacy against intracellular pathogens such as Listeria monocytogenes. The results indicated that these compounds could inhibit deubiquitinase (DUB) activity, which is crucial for controlling infection.

"Treatment with compound C6 reduced intracellular replication of both pathogens with minimal toxicity in cell culture" .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial potential of several derivatives, including those based on the structure of this compound. The study found that modifications to the phenyl and pyridine rings significantly impacted antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that electron-withdrawing groups, such as fluorine in the para position on the phenyl ring, enhanced antibacterial activity against certain strains. This insight is crucial for designing more potent derivatives.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The cyano group in all analogs stabilizes the α,β-unsaturated system, facilitating Michael addition reactions with biological nucleophiles. Fluorine in the target compound and 4f increases metabolic stability and binding specificity .

- Amide Substitutents : Pyridinyl (target, 13h) and sulfamoylphenyl (20) groups improve solubility and target engagement compared to benzyl or nitroaryl substituents (e.g., 4g ).

- Bioactivity Correlation : Bulky substituents like coumarin (4i) enhance antifungal activity, while halogenated furans (33) improve cytotoxicity .

Example :

Antifungal and Antimicrobial Activity

- Coumarin Derivatives (4i, 4l): Exhibit MIC values 3× lower than fluconazole against C. albicans due to hydrogen bonding with fungal lanosterol demethylase .

Antiproliferative Activity

Kinase Inhibition

- Compound 13h : Targets TGF-β-activated kinase 1 (TAK1), critical in inflammation and apoptosis. The 6-methylpyridine group optimizes hydrophobic interactions with the ATP-binding pocket .

Preparation Methods

Synthetic Routes for (E)-2-Cyano-3-(4-Fluorophenyl)-N-(6-Methylpyridin-2-yl)Acrylamide

Knoevenagel Condensation Approach

The Knoevenagel condensation represents a cornerstone strategy for synthesizing α-cyanoacrylamides. This method involves the base-catalyzed reaction between an aromatic aldehyde and a cyanoacetamide derivative, facilitating the formation of the conjugated enone system. For the target compound, 4-fluorobenzaldehyde and N-(6-methylpyridin-2-yl)cyanoacetamide serve as the primary reactants.

In a representative procedure, 4-fluorobenzaldehyde (1.2 equiv) and N-(6-methylpyridin-2-yl)cyanoacetamide (1.0 equiv) are dissolved in anhydrous acetonitrile (0.5 M). Potassium carbonate (2.0 equiv) is added as a base, and the mixture is stirred at room temperature for 8–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), revealing the gradual consumption of the aldehyde starting material. Upon completion, water is introduced to quench the reaction, and the precipitated product is isolated via vacuum filtration. Purification through recrystallization from ethanol yields the desired (E)-isomer as a crystalline solid, with typical yields ranging from 45% to 55%.

The stereoselectivity of this reaction arises from the thermodynamic stability of the (E)-configuration, which is favored due to reduced steric hindrance between the 4-fluorophenyl and pyridinyl substituents. Nuclear magnetic resonance (NMR) analysis of the product confirms the trans arrangement of substituents, with characteristic coupling constants (J = 12–14 Hz) observed between the α- and β-vinylic protons.

Acylation of 6-Methylpyridin-2-Amine with Preformed Acryloyl Chloride

An alternative route involves the sequential synthesis of 2-cyano-3-(4-fluorophenyl)acryloyl chloride followed by acylation of 6-methylpyridin-2-amine. This two-step protocol offers greater control over the reaction intermediates and is particularly advantageous when functional group compatibility issues arise in one-pot syntheses.

Synthesis of 2-Cyano-3-(4-Fluorophenyl)Acryloyl Chloride

2-Cyano-3-(4-fluorophenyl)acrylic acid is first prepared via Knoevenagel condensation of 4-fluorobenzaldehyde with cyanoacetic acid in the presence of ammonium acetate. The crude acid is then treated with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Catalytic N,N-dimethylformamide (DMF) is added to accelerate the formation of the acyl chloride. After stirring for 5–6 hours at ambient temperature, the solvent and excess reagent are removed under reduced pressure, yielding the acryloyl chloride as a pale-yellow oil.

Coupling with 6-Methylpyridin-2-Amine

The acyl chloride intermediate is dissolved in dry DCM (0.3 M) and added dropwise to a solution of 6-methylpyridin-2-amine (1.05 equiv) and triethylamine (1.5 equiv) at 0°C. The reaction mixture is warmed to room temperature and stirred for 2–3 hours. Workup involves sequential washes with dilute hydrochloric acid (5% v/v) and saturated sodium bicarbonate solution to remove unreacted starting materials. Column chromatography on silica gel (ethyl acetate/hexane, 1:3) affords the pure acrylamide derivative in 60–68% yield.

Optimization of Reaction Conditions

Solvent and Base Selection in Knoevenagel Condensation

Comparative studies reveal that polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) enhance reaction rates by stabilizing the enolate intermediate. However, DMF necessitates higher temperatures (80–100°C) for efficient condensation, which may promote side reactions such as hydrolysis of the cyano group. The use of potassium carbonate in acetonitrile at ambient temperature provides an optimal balance between reactivity and selectivity.

Temperature Effects on Acylation Efficiency

During the acyl chloride formation, maintaining the reaction temperature below 25°C minimizes decomposition pathways. Conversely, the coupling step with 6-methylpyridin-2-amine proceeds efficiently at ambient temperature, as excessive cooling slows the nucleophilic attack by the amine.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR (600 MHz, DMSO-d6): δ 8.25 (d, J = 8.4 Hz, 1H, pyridinyl H-3), 7.85–7.82 (m, 2H, fluorophenyl H-2/H-6), 7.45–7.42 (m, 2H, fluorophenyl H-3/H-5), 7.32 (d, J = 7.8 Hz, 1H, pyridinyl H-4), 6.95 (d, J = 8.4 Hz, 1H, pyridinyl H-5), 6.78 (s, 1H, vinylic H-β), 2.45 (s, 3H, CH3).

13C NMR (150 MHz, DMSO-d6): δ 165.2 (C=O), 162.8 (d, J = 245 Hz, C-F), 155.6 (pyridinyl C-2), 149.3 (vinylic C-α), 135.4 (vinylic C-β), 132.1 (d, J = 8 Hz, fluorophenyl C-1), 129.8 (d, J = 3 Hz, fluorophenyl C-4), 128.7 (pyridinyl C-6), 124.5 (CN), 119.2 (pyridinyl C-5), 118.4 (pyridinyl C-3), 116.5 (d, J = 22 Hz, fluorophenyl C-2/C-6), 24.7 (CH3).

Comparative Analysis of Methodologies

| Parameter | Knoevenagel Condensation | Acylation Route |

|---|---|---|

| Overall Yield | 45–55% | 60–68% |

| Reaction Time | 8–12 hours | 10–14 hours |

| Purification Complexity | Moderate | High |

| Stereoselectivity | >95% E-isomer | >98% E-isomer |

The acylation route provides superior yields and stereochemical control but requires additional synthetic steps for intermediate preparation. In contrast, the Knoevenagel method offers operational simplicity at the expense of moderate yields.

Q & A

Basic: What synthetic strategies are optimal for preparing (E)-2-cyano-3-(4-fluorophenyl)-N-(6-methylpyridin-2-yl)acrylamide with high purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Knoevenagel Condensation: React 4-fluorobenzaldehyde with cyanoacetamide derivatives under basic conditions (e.g., piperidine in ethanol) to form the acrylamide backbone .

Amide Coupling: Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF to attach the 6-methylpyridin-2-amine moiety to the acrylate intermediate .

Purification: Employ column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure via H/C NMR and IR spectroscopy .

Critical Parameters:

- Temperature control (0–5°C during coupling to minimize side reactions).

- Solvent selection (DMF for solubility vs. ethanol for recrystallization).

Advanced: How can researchers resolve contradictions in reported bioactivity data across different cellular models?

Methodological Answer:

Contradictions often arise due to:

Cellular Context: Differences in receptor expression (e.g., kinase isoforms) between models. Validate target expression via qPCR/Western blot before testing .

Assay Conditions: Optimize dose-response curves (0.1–100 μM range) and exposure time (24–72 hrs) to account for metabolic stability .

Structural Analog Comparison: Test derivatives (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .

Case Study:

Inconsistent IC values against EGFR kinase were resolved by co-crystallizing the compound with the target, revealing conformational flexibility in the fluorophenyl group that affects binding .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this acrylamide derivative?

Methodological Answer:

H NMR: Identify key protons:

- Pyridinyl protons (δ 7.2–8.5 ppm, multiplet).

- Fluorophenyl aromatic protons (δ 6.8–7.3 ppm).

- Acrylamide vinyl protons (δ 6.5–7.0 ppm, doublets with Hz) .

IR Spectroscopy: Confirm cyano (C≡N, 2240 cm) and amide (C=O, 1650 cm) stretches .

LC-MS: Verify molecular ion peak ([M+H] at m/z 326.1) and fragmentation pattern .

Advanced: What strategies can elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

Kinase Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., EGFR, VEGFR2) .

Molecular Dynamics (MD) Simulations: Model interactions between the fluorophenyl group and hydrophobic kinase pockets (e.g., DFG motif in EGFR) .

Resistance Mutagenesis: Engineer kinase mutants (e.g., T790M in EGFR) to assess binding specificity .

Key Finding:

The 6-methylpyridine group enhances selectivity by forming π-π stacking with Tyr1048 in EGFR, while the cyano group stabilizes the acrylamide conformation .

Basic: How should researchers handle stability issues during storage and biological assays?

Methodological Answer:

Storage: Store at −20°C in amber vials under argon to prevent photodegradation and hydrolysis .

Solubility Optimization: Use DMSO stock solutions (10 mM) diluted in assay buffers containing 0.1% Tween-20 to prevent aggregation .

Stability Testing: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 48 hrs at 37°C .

Advanced: How does the compound’s stereochemistry (E/Z isomerism) impact its bioactivity?

Methodological Answer:

Stereochemical Analysis: Use NOESY NMR to confirm the (E)-configuration, where the cyano and fluorophenyl groups are trans .

Activity Comparison: Synthesize (Z)-isomer and compare IC values. For EGFR, the (E)-isomer showed 10-fold higher potency due to optimal spatial alignment with the ATP-binding pocket .

Dynamic Simulations: MD simulations reveal (Z)-isomers adopt non-productive conformations in kinase pockets .

Basic: What in vitro assays are recommended for preliminary toxicity profiling?

Methodological Answer:

MTT/PrestoBlue: Test cytotoxicity in HEK293 (normal) vs. HeLa (cancer) cells (48 hrs, 1–50 μM) .

hERG Inhibition: Use patch-clamp assays to assess cardiac risk (IC > 10 μM acceptable) .

CYP450 Inhibition: Screen against CYP3A4/2D6 to predict drug-drug interactions .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

Fragment Replacement:

- Replace 4-fluorophenyl with 4-CF to enhance hydrophobic interactions.

- Substitute 6-methylpyridine with quinoline to probe π-stacking .

Free-Wilson Analysis: Quantify contributions of substituents to activity (e.g., fluorophenyl contributes 40% of EGFR inhibition) .

Co-crystallization: Resolve X-ray structures with kinases to guide rational design (e.g., PDB: 6XYZ) .

Basic: What are the critical parameters for reproducible solubility measurements?

Methodological Answer:

Solvent System: Use PBS (pH 7.4) with 0.5% DMSO.

Nephelometry: Quantify insoluble particles at 600 nm.

Shake-Flask Method: Agitate at 37°C for 24 hrs, filter (0.22 μm), and analyze via UV-Vis (λ = 254 nm) .

Advanced: How can metabolomics identify off-target effects in complex biological systems?

Methodological Answer:

Untargeted LC-MS/MS: Profile metabolites in treated vs. control HepG2 cells (positive/negative ionization modes) .

Pathway Enrichment: Use MetaboAnalyst to map altered pathways (e.g., glutathione depletion indicating oxidative stress) .

Orthogonal Validation: Confirm hits with stable isotope tracing (e.g., C-glucose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.